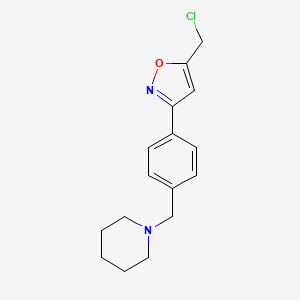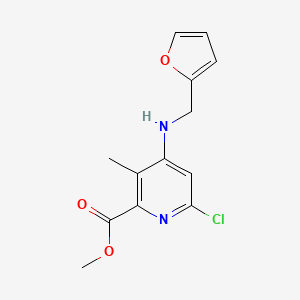
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a chemical compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methylpicolinic acid and furan-2-carbaldehyde.
Formation of Intermediate: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine intermediate.
Coupling Reaction: The intermediate is then coupled with 6-chloro-3-methylpicolinic acid under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted picolinates.
Applications De Recherche Scientifique
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The furan ring and chloro substituent may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with certain biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate: This compound has a similar structure but with a prop-1-en-1-yl group instead of a methyl group.
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-ethylpicolinate: This compound has an ethyl group instead of a methyl group.
Uniqueness
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and chloro substituent make it particularly interesting for research in various fields.
Propriétés
Formule moléculaire |
C13H13ClN2O3 |
|---|---|
Poids moléculaire |
280.70 g/mol |
Nom IUPAC |
methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-10(15-7-9-4-3-5-19-9)6-11(14)16-12(8)13(17)18-2/h3-6H,7H2,1-2H3,(H,15,16) |
Clé InChI |
RXQNKWQFZDJCLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


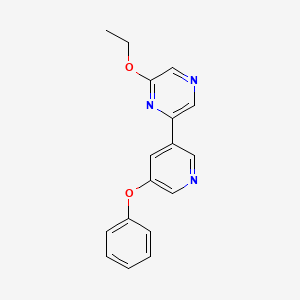

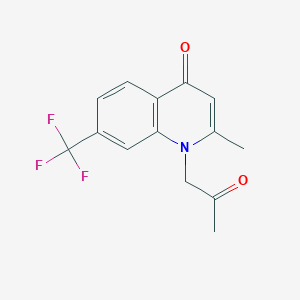
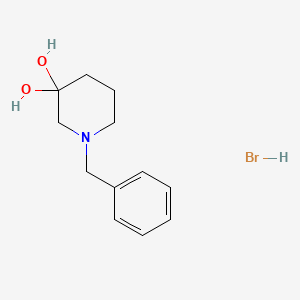

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)

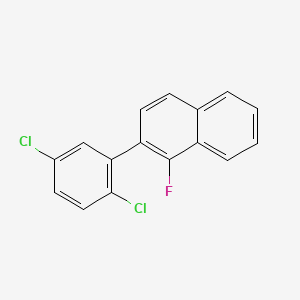
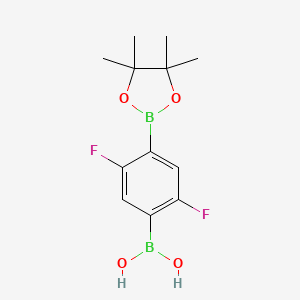
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
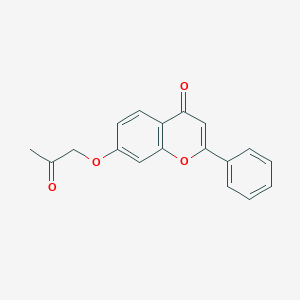
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
